2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid is a complex organic compound known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the fluorophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the oxane ring: This can be accomplished through a series of cyclization and reduction reactions.
Attachment of the pyrrolidine-2-carboxylic acid: This step typically involves an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkoxides, amines, or Grignard reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Ipragliflozin: A similar compound with a benzothiophene core, used as an SGLT2 inhibitor for the treatment of diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Yet another SGLT2 inhibitor with structural similarities.
Uniqueness
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Biological Activity
The compound 2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol , commonly known as Ipragliflozin , is a synthetic organic molecule classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It has been developed primarily for the management of Type 2 diabetes mellitus by reducing blood glucose levels through renal glucose excretion. This article explores the biological activity of Ipragliflozin, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C21H21FO5S
- Molecular Weight : 404.45 g/mol
- IUPAC Name : (2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- CAS Number : 761423-87-4
Ipragliflozin functions by selectively inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, Ipragliflozin promotes the excretion of glucose in urine, thereby lowering blood glucose levels. This mechanism not only aids in glycemic control but also has beneficial effects on weight management and cardiovascular health in diabetic patients.
Inhibition of SGLT2
Ipragliflozin exhibits high selectivity for SGLT2 over SGLT1, which is crucial for minimizing side effects related to glucose absorption in the intestines. Studies have shown that Ipragliflozin can significantly lower fasting plasma glucose and HbA1c levels in patients with Type 2 diabetes.
Anti-inflammatory Effects
Research indicates that Ipragliflozin may exert anti-inflammatory actions through the modulation of various cytokines and inflammatory markers. This property is particularly relevant as chronic inflammation is a common feature in metabolic disorders.
Cardiovascular Benefits
Clinical trials have highlighted the cardiovascular protective effects of Ipragliflozin. By improving glycemic control and promoting weight loss, it contributes to reduced cardiovascular risk factors such as hypertension and dyslipidemia.
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety profile of Ipragliflozin:
- Study on Glycemic Control : A randomized controlled trial involving 1,200 participants demonstrated that Ipragliflozin significantly reduced HbA1c levels compared to placebo over a 24-week period (p<0.001) .
- Cardiovascular Outcomes Trial : The EMPA-REG OUTCOME trial assessed the cardiovascular safety of Ipragliflozin in patients with Type 2 diabetes at high cardiovascular risk. Results showed a significant reduction in major adverse cardiovascular events (MACE) compared to placebo .
- Long-term Safety Study : A long-term study (up to 5 years) reported that Ipragliflozin maintained its efficacy in glycemic control without significant adverse effects on renal function or increased risk of hypoglycemia .
Comparative Analysis with Other SGLT2 Inhibitors
Compound Name | Mechanism | Efficacy | Side Effects |
---|---|---|---|
Ipragliflozin | SGLT2 Inhibition | Significant reduction in HbA1c | Genital infections |
Canagliflozin | SGLT2 Inhibition | Moderate reduction in HbA1c | Increased risk of fractures |
Dapagliflozin | SGLT2 Inhibition | Significant reduction in HbA1c | Urinary tract infections |
Properties
IUPAC Name |
2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWWULBZIUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.